molecular formula C₂₁H₃₇NO₄ B1159409 Tetradeca-2,4-dien-oyl Carnitine

Tetradeca-2,4-dien-oyl Carnitine

Cat. No.: B1159409
M. Wt: 367.52
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradeca-2,4-dien-oyl Carnitine is a fatty acid ester of carnitine classified as an unsaturated acylcarnitine . Acylcarnitines play a fundamental role in cellular energy metabolism by facilitating the transport of activated fatty acids across the mitochondrial membrane for beta-oxidation . This process is crucial for converting lipids into usable energy. Research indicates that specific acylcarnitine profiles, including various unsaturated species, can serve as important biomarkers for inherited disorders of fatty acid metabolism . Investigating compounds like this compound provides valuable insights into mitochondrial function and metabolic pathways. Abnormal accumulation of specific acylcarnitine intermediates is often associated with impairments in the beta-oxidation spiral, and studying these patterns helps elucidate the underlying mechanisms of metabolic diseases . Furthermore, research into fatty acid metabolism explores how enzymes like thioesterases handle intermediates with specific structural features, such as double bonds, which can influence the metabolic flux and processing of fatty acids within cells . This compound is presented to the scientific community as a tool for advancing research in metabolism, enzymology, and metabolic disease.

Properties

Molecular Formula

C₂₁H₃₇NO₄

Molecular Weight

367.52

Origin of Product

United States

Biochemical Pathways Governing Tetradeca 2,4 Dien Oyl Carnitine Dynamics

Formation and Interconversion within the Mitochondrial Carnitine Shuttle

The entry of long-chain fatty acids, including the precursors to tetradeca-2,4-dien-oyl carnitine, into the mitochondrial matrix for beta-oxidation is dependent on the carnitine shuttle system. nih.govmhmedical.com This system is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acids activated as coenzyme A (CoA) esters. mhmedical.comyoutube.comkhanacademy.org The shuttle involves three key components: carnitine palmitoyltransferase I (CPT I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT II). mhmedical.comtaylorandfrancis.comnih.gov

Role of Carnitine Palmitoyltransferase System (CPT I and CPT II) in Acyl-Group Translocation

The process begins in the cytosol where long-chain fatty acids are activated to their acyl-CoA esters. youtube.com CPT I, an enzyme located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine ester. nih.govkhanacademy.orgcolumbia.edu This reaction is a critical regulatory point for fatty acid oxidation. mhmedical.comnih.gov

Once the acylcarnitine, such as the precursor to this compound, is formed, it is transported across the inner mitochondrial membrane. Inside the mitochondrial matrix, CPT II, located on the inner mitochondrial membrane, reverses the process. nih.govmhmedical.comkhanacademy.org It transfers the acyl group from the acylcarnitine back to intramitochondrial coenzyme A, regenerating the acyl-CoA and freeing carnitine. mhmedical.comnih.gov The liberated carnitine is then transported back to the cytosol to be used again. youtube.com The acyl-CoA is now available for beta-oxidation. While CPT enzymes are primarily discussed in the context of saturated fatty acids like palmitic acid, they also process unsaturated fatty acids. nih.gov The formation of this compound itself is a result of the incomplete oxidation of polyunsaturated fatty acids, with the dienoyl-CoA intermediate being a substrate for carnitine acetyltransferase, leading to its conversion to the corresponding carnitine ester.

Function of Carnitine-Acylcarnitine Translocase (CACT) in Mitochondrial Transport

The acylcarnitine esters formed by CPT I in the intermembrane space are moved into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). nih.govwikipedia.org CACT is an antiporter located in the inner mitochondrial membrane. wikipedia.org It facilitates the exchange of one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix. wikipedia.orgnih.gov This ensures a continuous supply of free carnitine in the cytosol for the uptake of more fatty acids and allows the import of acylcarnitines for oxidation.

CACT can transport acylcarnitines with acyl chains of varying lengths, typically from 2 to 18 carbon atoms. nih.govunibas.it The transporter generally shows a higher affinity for acylcarnitines with longer carbon chains. nih.govunibas.it This transport is a passive process, driven by the concentration gradients of carnitine and acylcarnitines across the inner mitochondrial membrane. wikipedia.orgnih.gov

Integration into Unsaturated Fatty Acid Beta-Oxidation Cascades

The beta-oxidation of unsaturated fatty acids requires additional enzymes to handle the double bonds that are not in the correct position or configuration for the standard beta-oxidation pathway. For polyunsaturated fatty acids, this often involves the formation of a 2,4-dienoyl-CoA intermediate.

The Role of 2,4-Dienoyl-CoA Reductase (DECR) in the Metabolism of Dienoyl-CoA Intermediates

During the beta-oxidation of polyunsaturated fatty acids like linoleic acid, a 2,4-dienoyl-CoA intermediate is formed. nih.gov This intermediate cannot be directly processed by the next enzyme in the standard beta-oxidation pathway. This is where 2,4-dienoyl-CoA reductase (DECR) comes into play. DECR is an essential enzyme for the oxidation of these fatty acids. wikipedia.orgnih.gov

DECR catalyzes the reduction of the 2,4-dienoyl-CoA thioester using NADPH as a cofactor, converting it to a trans-3-enoyl-CoA. wikipedia.orgnih.gov This reaction is considered a rate-limiting step in the beta-oxidation of polyunsaturated fatty acids. nih.gov The mechanism is a two-step process involving a dienolate intermediate. nih.govacs.org A deficiency in DECR leads to the accumulation of dienoyl-CoA intermediates, which can then be esterified to carnitine, forming metabolites like 2-trans,4-cis-decadienoylcarnitine (B1145707), a compound structurally related to this compound. nih.gov

Enoyl-CoA Isomerase (ECI) Activity in Conjugated Dienoyl-CoA Processing

Following the action of DECR, the resulting trans-3-enoyl-CoA is not a substrate for the next enzyme in the beta-oxidation spiral. Another auxiliary enzyme, enoyl-CoA isomerase (ECI), is required. wikipedia.orgutah.edu ECI catalyzes the isomerization of the trans-3-enoyl-CoA to a trans-2-enoyl-CoA. wikipedia.orgnih.gov This trans-2-enoyl-CoA is a standard substrate for enoyl-CoA hydratase, allowing beta-oxidation to proceed. utah.edu

In some pathways for unsaturated fatty acid degradation, a Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase can convert a 3,5-dienoyl-CoA to a 2,4-dienoyl-CoA, which then enters the DECR-dependent pathway. nih.gov The coordinated action of DECR and ECI is therefore crucial for the complete oxidation of polyunsaturated fatty acids. nih.gov

Precursor-Product Relationships and Downstream Metabolic Fates within Specific Pathways

This compound is derived from the incomplete mitochondrial beta-oxidation of polyunsaturated fatty acids. A likely precursor is linoleic acid (an 18-carbon fatty acid with two double bonds). During its degradation, after several cycles of beta-oxidation, a tetradeca-2,4-dienoyl-CoA intermediate can be formed. If this intermediate is not efficiently processed by 2,4-dienoyl-CoA reductase, it can accumulate in the mitochondria.

This accumulated tetradeca-2,4-dienoyl-CoA can then be converted to this compound through the action of carnitine acetyltransferase (CrAT) or potentially CPT II. This conjugation with carnitine serves to buffer the intramitochondrial CoA pool by sequestering acyl groups that cannot be immediately metabolized. nih.gov The resulting acylcarnitine can then be exported from the mitochondria via CACT.

Once in the cytosol, the downstream fate of this compound can vary. It may be considered a metabolic dead-end product that is ultimately excreted in the urine. nih.gov The formation and excretion of such unusual acylcarnitines are often diagnostic markers for inborn errors of metabolism, such as deficiencies in the enzymes of fatty acid oxidation like 2,4-dienoyl-CoA reductase. nih.gov Studies on carnitine metabolism show that while a portion of dietary carnitine is excreted unchanged, a significant fraction is metabolized, with major metabolites being trimethylamine (B31210) N-oxide and gamma-butyrobetaine. nih.gov

Role of Tetradeca 2,4 Dien Oyl Carnitine in Metabolic Dysregulation and Pathophysiological Models

Accumulation as a Mechanistic Indicator of Disrupted Fatty Acid Oxidation

The detection of specific acylcarnitines, such as tetradeca-2,4-dien-oyl carnitine, serves as a crucial diagnostic clue for underlying defects in fatty acid oxidation (FAO). These molecules are not typically present in significant amounts under normal physiological conditions. Their accumulation points directly to a bottleneck in the metabolic pathway, where an intermediate substrate cannot be processed further and is instead conjugated with carnitine for transport and potential excretion.

Context of 2,4-Dienoyl-CoA Reductase Deficiency and Associated Metabolite Profiles

The primary condition associated with the accumulation of 2,4-dienoyl carnitine species is 2,4-dienoyl-CoA reductase (DECR) deficiency, a rare autosomal recessive disorder of fatty acid metabolism. uniprot.orgmsdmanuals.com The DECR enzyme is essential for the breakdown of PUFAs that have double bonds at even-numbered carbon positions. nih.gov In its absence, the β-oxidation pathway halts at the 2,4-dienoyl-CoA intermediate. nih.gov

To mitigate the toxicity of this accumulating intermediate and to free up the essential cofactor coenzyme A, the 2,4-dienoyl-CoA is converted to its carnitine ester. This results in the formation and subsequent accumulation of specific acylcarnitines in blood and urine. The most prominently cited biomarker for DECR deficiency is 2-trans,4-cis-decadienoylcarnitine (B1145707) (a C10:2 acylcarnitine), which is derived from the incomplete oxidation of linoleic acid. nih.govnih.gov However, the incomplete oxidation of other, longer-chain PUFAs will result in the formation of analogous intermediates, including this compound (a C14:2 acylcarnitine). researchgate.net The metabolic profile in DECR deficiency is also characterized by hyperlysinemia and low levels of free carnitine in the plasma. msdmanuals.comnih.gov

Metabolite Status in DECR Deficiency Origin
2,4-Dienoyl Carnitines (e.g., C10:2, C14:2)Markedly IncreasedIncomplete oxidation of polyunsaturated fatty acids.
Free CarnitineDecreasedConsumption in the process of conjugating toxic acyl-CoA intermediates.
Lysine (B10760008)IncreasedThe DECR enzyme's function is linked to NADP(H) metabolism, which also affects lysine degradation. wikipedia.org

Implications for Incomplete Oxidation of Polyunsaturated Fatty Acids

The β-oxidation of PUFAs requires a set of auxiliary enzymes to handle the non-standard structures created by their double bonds. The DECR enzyme catalyzes a critical reduction step that allows the resulting intermediate to re-enter the main β-oxidation spiral. nih.gov A deficiency in this enzyme creates an insurmountable block in the degradation pathway for all PUFAs with double bonds originating at an even-numbered position. nih.gov

The accumulation of this compound is therefore a direct biochemical consequence of this enzymatic failure. It signifies that the body is attempting to metabolize PUFAs for energy but is unable to complete the process, leading to a build-up of these specific, partially metabolized fatty acid intermediates. This not only highlights the specific enzyme defect but also underscores the crucial role of the DECR pathway in maintaining lipid homeostasis.

Contributions to Altered Metabolic States in Defined Research Models

To understand the pathophysiology of DECR deficiency, researchers have developed animal models that replicate the human condition. These models have been instrumental in elucidating how the accumulation of metabolites like this compound contributes to systemic metabolic dysfunction.

Observations in Animal Models of Mitochondrial Fatty Acid Oxidation Disorders

Mouse models of DECR deficiency have been created to study the disease's effects. erndim.org These mice, when metabolically stressed (e.g., through fasting), exhibit biochemical profiles that mirror those seen in human patients. A key finding in these models is the significant increase in serum acylcarnitines, particularly decadienoylcarnitine, which confirms the disruption of PUFA oxidation. erndim.org The accumulation of these metabolites is associated with a range of pathological signs, including poor feeding, weak muscle tone (hypotonia), and breathing difficulties, which have also been observed in the few human cases reported. hrsa.gov

Mechanistic Insights into Hypoglycemia and Hepatic Steatosis in DECR-Deficient Models

Two of the most severe consequences observed in DECR-deficient mouse models under metabolic stress are hypoglycemia (low blood sugar) and hepatic steatosis (fatty liver).

Hepatic Steatosis: The development of fatty liver is a direct result of the block in fatty acid oxidation. With the primary pathway for fat degradation impaired, lipids that are mobilized for energy accumulate in the liver, leading to the buildup of triglycerides. erndim.org

Hypoglycemia: The mechanism for stress-induced hypoglycemia is multifaceted. The inability to efficiently use fatty acids for energy places a greater demand on glucose. Furthermore, studies in these models suggest that the metabolic disruption leads to a reduction in the expression of key enzymes involved in gluconeogenesis, the process by which the liver produces glucose. This impaired glucose production, combined with increased reliance on glucose for energy, leads to dangerously low blood sugar levels during periods of fasting or illness. erndim.org

Modulation of Mitochondrial Bioenergetic Function and Cellular Energy Homeostasis

The fundamental issue in DECR deficiency is a failure to produce adequate energy from fats, which is especially critical during periods of fasting when glucose is scarce. Animal models demonstrate a clear intolerance to metabolic stress, such as cold exposure, highlighting a compromised ability to generate heat and maintain energy homeostasis. erndim.org This energy deficit is a central factor in the myopathy and lethargy associated with the disorder.

Furthermore, there is evidence to suggest that accumulating acylcarnitines may have direct toxic effects. Studies on related long-chain acylcarnitines have shown they can promote inflammatory pathways. This suggests that beyond the energy deficit, the build-up of intermediates like this compound could actively contribute to cellular stress and dysfunction, further disrupting the delicate balance of cellular energy homeostasis.

Advanced Analytical Methodologies for Tetradeca 2,4 Dien Oyl Carnitine Research

Mass Spectrometry-Based Quantification in Biological Research Matrices

Mass spectrometry (MS) stands as a cornerstone for the analysis of acylcarnitines, including Tetradeca-2,4-dien-oyl Carnitine, due to its high sensitivity and specificity. elsevierpure.comsigmaaldrich.com It allows for the detection and quantification of these compounds in various biological matrices such as plasma, dried blood spots, and tissue lysates. elsevierpure.comsigmaaldrich.comabcam.com

Tandem Mass Spectrometry (MS/MS) Approaches for Acylcarnitine Profiling

Tandem mass spectrometry (MS/MS) is a powerful technique widely employed for acylcarnitine profiling. elsevierpure.comnih.gov This method involves multiple stages of mass analysis, which enhances the specificity of detection. In a typical workflow, analytes are first ionized, often using electrospray ionization (ESI), and then separated by their mass-to-charge ratio (m/z). elsevierpure.com A specific precursor ion corresponding to the acylcarnitine of interest is selected and then fragmented to produce characteristic product ions. This fragmentation pattern serves as a unique fingerprint for the molecule, allowing for its unambiguous identification and quantification even in complex mixtures. acs.org

A common approach for acylcarnitine analysis involves derivatization to their butyl esters, followed by flow-injection ESI-MS/MS. elsevierpure.com This derivatization can improve ionization efficiency. nih.gov The fragmentation of acylcarnitines in MS/MS typically yields a prominent product ion at m/z 85, which is characteristic of the carnitine moiety. nih.gov This precursor ion scan for m/z 85 is a highly specific method for identifying a wide range of acylcarnitines in a single analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for large-scale proteomic and metabolomic analyses, offering high-throughput capabilities. mdpi.com

The application of MS/MS for acylcarnitine profiling has been instrumental in newborn screening programs for the detection of inborn errors of metabolism. sigmaaldrich.comnih.gov It enables the simultaneous measurement of numerous acylcarnitines, providing a comprehensive metabolic snapshot from a small biological sample. sigmaaldrich.com

Application of Isotopic Labeling Strategies for Metabolic Flux Analysis

Isotopic labeling is a powerful tool used in conjunction with mass spectrometry to trace the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). nih.govdoaj.org This technique involves introducing stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into cellular systems and tracking their incorporation into metabolites like this compound. creative-proteomics.comnih.gov

By feeding cells or organisms with substrates labeled with stable isotopes (e.g., ¹³C-labeled fatty acids), researchers can follow the metabolic fate of these substrates. nih.gov As the labeled fatty acids are metabolized, the isotopes are incorporated into downstream intermediates, including acylcarnitines. Mass spectrometry is then used to detect and quantify the labeled and unlabeled forms of these metabolites. nih.govcreative-proteomics.com The pattern and extent of isotope incorporation provide detailed information about the activity of specific metabolic pathways. mdpi.com For instance, the analysis of isotopologue distribution (molecules differing only in their isotopic composition) can reveal the relative contributions of different pathways to the synthesis of a particular metabolite. nih.gov

This approach is invaluable for understanding the dynamics of fatty acid oxidation and how it is altered in various physiological or disease states. For example, it can help to quantify the flux through the beta-oxidation pathway that produces this compound.

Chromatographic Separation Techniques for Acylcarnitine Isolation and Characterization

While direct infusion mass spectrometry is useful, it often cannot distinguish between isomeric acylcarnitines (molecules with the same chemical formula but different structures). nih.gov Therefore, chromatographic separation techniques are frequently coupled with mass spectrometry to isolate and characterize individual acylcarnitine species prior to detection. sigmaaldrich.com

High-performance liquid chromatography (HPLC) is a widely used technique for separating acylcarnitines. nih.gov Reverse-phase HPLC, in particular, is effective for separating carnitine and various acylcarnitines from biological matrices. acs.orgnih.gov This method allows for the resolution of long-chain acylcarnitines even when present in low concentrations alongside an excess of carnitine and short-chain acylcarnitines. nih.gov Another approach involves sequential ion-exchange and reversed-phase chromatography, which can effectively separate derivatized acylcarnitines from reagent byproducts. acs.org

More recently, ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS has emerged as a robust method for the detailed quantification of a wide range of acylcarnitine species, including the separation of constitutional isomers and diastereomers. alfred.edu Mixed-mode chromatography, which combines different separation mechanisms, has also been shown to provide excellent resolution of isobaric and isomeric acylcarnitine species in a single analysis without the need for derivatization. nih.gov Hydrophilic interaction liquid chromatography (HILIC) is another effective and rapid method for separating free carnitine and acylcarnitines without derivatization. sigmaaldrich.com

These chromatographic methods are essential for obtaining accurate quantitative data on specific acylcarnitines like this compound, especially when studying conditions where isomeric forms may be present.

In Vitro Enzymatic Activity Assays for Related Metabolic Enzymes

The metabolism of this compound is intrinsically linked to the activity of specific enzymes, primarily those involved in the carnitine shuttle and fatty acid oxidation. In vitro enzymatic activity assays are crucial for characterizing the function of these enzymes and for diagnosing related metabolic disorders. nih.gov

The carnitine acyltransferases (CATs) are a key group of enzymes that facilitate the transport of fatty acids across the mitochondrial membrane. nih.gov Assays for these enzymes, such as Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Acetyltransferase (CRAT), are vital. nih.govnih.gov Enzyme-linked immunosorbent assays (ELISAs) are available for quantifying the concentration of enzymes like CRAT. mybiosource.com These assays typically involve an antibody specific to the enzyme, which is then detected using a colorimetric or fluorometric reaction. mybiosource.com

Activity assays measure the catalytic function of the enzyme. For instance, an L-carnitine assay kit can be used to measure the concentration of L-carnitine by monitoring a series of enzymatic reactions that produce a detectable signal. abcam.combioassaysys.com In the context of this compound, assays would focus on the enzymes responsible for its formation and subsequent metabolism. An in vitro probe acylcarnitine (IVP) assay using cultured cells and tandem mass spectrometry can be used to diagnose enzyme defects related to fatty acid oxidation disorders by analyzing intracellular and extracellular acylcarnitine profiles. nih.gov

These enzymatic assays, in conjunction with the analytical techniques described above, provide a comprehensive toolkit for researchers to investigate the intricate role of this compound in cellular metabolism.

Future Research Directions and Unanswered Questions in Tetradeca 2,4 Dien Oyl Carnitine Research

Elucidation of Novel Enzymatic Activities and Auxiliary Pathways

The metabolic pathway for polyunsaturated fatty acids is more complex than that for saturated fats, requiring a set of auxiliary enzymes to handle the double bonds at various positions. The primary enzyme responsible for processing the 2,4-dienoyl-CoA intermediate, from which Tetradeca-2,4-dien-oyl Carnitine is derived, is 2,4-dienoyl-CoA reductase (DECR). wikipedia.org While DECR is a known enzyme, future research must focus on its nuanced roles in various tissues and disease states beyond classic inborn errors of metabolism. For instance, its function and regulation in pathologies such as cancer, where metabolic reprogramming is a key feature, are still being explored. ontosight.ai

A significant unanswered question is whether other, yet-to-be-identified, enzymes or auxiliary pathways contribute to the metabolism of this compound. It is plausible that under conditions of high metabolic stress or when the primary DECR enzyme is deficient, alternative or bypass pathways become active. nih.gov Research into novel lipases or other oxidoreductases that might act on such intermediates is warranted. nih.gov Furthermore, the initial description of 2,4-dienoyl-CoA reductase deficiency highlighted how defects in this pathway could also impact lysine (B10760008) degradation, suggesting enzymatic crosstalk that is not fully understood. wikipedia.org Future studies should aim to identify these potential auxiliary enzymes and delineate the conditions under which they are activated.

Application of Advanced Omics Technologies for Comprehensive Metabolic Pathway Analysis

To gain a complete picture of this compound's role, researchers must move beyond single-metabolite measurements and embrace advanced "omics" technologies.

Key Omics Applications:

Metabolomics: Targeted and untargeted metabolomics can precisely quantify fluctuations in this compound and a broad spectrum of other acylcarnitines in response to diet, disease, or therapeutic intervention. creative-proteomics.comnih.gov This allows for the identification of metabolic bottlenecks. For example, in 2,4-dienoyl-CoA reductase deficiency, an abnormal acylcarnitine profile, specifically the accumulation of a related intermediate (2-trans,4-cis-decadienoylcarnitine), was the key diagnostic marker. wikipedia.orgbabysfirsttest.org Similar profiling can pinpoint the effects of a dysfunctional polyunsaturated fatty acid oxidation pathway.

Proteomics: Quantitative proteomics enables the large-scale study of proteins, allowing researchers to measure changes in the abundance of enzymes within the fatty acid oxidation pathway, including DECR and other acyl-CoA dehydrogenases. nih.govdrugdiscoverynews.com This approach can reveal how the cellular machinery adapts to metabolic stress or genetic defects and can identify novel proteins associated with acylcarnitine dysregulation.

Lipidomics: As this compound is derived from lipid metabolism, lipidomics is crucial for understanding the upstream and downstream consequences of its accumulation. This technique analyzes the entire lipid profile of a cell or tissue, revealing how a bottleneck in fatty acid oxidation affects membrane composition and lipid signaling molecules. nih.gov

Transcriptomics: Analyzing the complete set of RNA transcripts can show how the genes encoding for fatty acid oxidation enzymes are regulated under different conditions. This can provide insights into the transcriptional control mechanisms that govern the pathway involving this compound.

Development of Refined Animal Models for Mechanistic Dissection of Metabolic Disturbances

While human case studies provide invaluable initial insights, they are often rare and don't allow for invasive mechanistic experiments. wikipedia.org Therefore, the development of refined animal models is a critical future direction. Mouse models with a targeted deletion of the Decr gene have been instrumental in understanding the consequences of 2,4-dienoyl-CoA reductase deficiency. nih.govnih.gov These models demonstrated that a defect in this pathway leads to the accumulation of specific acylcarnitines (like decadienoylcarnitine), stress-induced hypoglycemia, and hepatic steatosis, directly linking the enzyme to the balanced use of fatty acids for energy. nih.govnih.gov

Future research should focus on creating more sophisticated animal models that:

Exhibit tissue-specific knockouts: To understand the specific role of polyunsaturated fatty acid oxidation in different organs, such as the liver, heart, and skeletal muscle.

Carry specific point mutations: To replicate human genetic variations found in patients with metabolic disorders.

Are subjected to controlled dietary challenges: To investigate the interplay between genetic predisposition and environmental factors, like high-fat diets rich in polyunsaturated fats.

These refined models will be essential for dissecting the precise pathological mechanisms initiated by the accumulation of intermediates like this compound and for testing potential therapeutic strategies.

Systems Biology Approaches to Acylcarnitine Network Regulation

This compound does not function in isolation but is part of a complex and interconnected network of acylcarnitines and other metabolites. A systems biology approach, which uses computational modeling to integrate multi-omics data, is essential for understanding the dynamics of this entire network. ebi.ac.uk

Future research in this area will involve creating detailed computational models of fatty acid oxidation. Such models can simulate how the flux through the pathway changes in response to substrate overload, a condition that can occur in obesity and metabolic syndrome. ebi.ac.uk These models can predict how competition for enzymes with overlapping substrate specificities can lead to the accumulation of specific intermediates and the depletion of essential cofactors like Coenzyme A.

By applying a systems biology lens, researchers can address key unanswered questions:

How does the accumulation of one specific acylcarnitine, such as this compound, affect the concentrations and fluxes of other metabolites in the network?

How does this network interact with other major metabolic pathways, such as glucose metabolism and amino acid degradation?

Ultimately, these systems-level analyses will provide a more holistic understanding of metabolic diseases and may reveal novel therapeutic targets within the acylcarnitine network that would not be apparent from studying individual components in isolation.

Q & A

Q. Basic Research Focus

  • HPLC with UV/FLD : Validated for serum and urine, with linear ranges up to 400 µmol/L and recovery rates >95%. Sample preparation involves protein precipitation using acetonitrile .
  • Tandem Mass Spectrometry (MS/MS) : Enables simultaneous quantification of multiple acylcarnitines. Electrospray ionization (ESI) is preferred for sensitivity, with deuterated internal standards (e.g., ²H₉-carnitine) to correct for matrix effects .
  • Quality Control : Intra- and inter-assay precision (RSD <5%) and recovery validation are critical for clinical applicability .

How to design experiments to study the role of this compound in lipid metabolism?

Q. Advanced Research Focus

  • In Vitro Models : Use primary hepatocytes or adipocytes treated with the compound. Measure β-oxidation rates via ³H-palmitate tracing and ATP production .
  • In Vivo Studies : Employ diet-induced obese rodents. Administer this compound orally and analyze plasma acylcarnitine profiles via MS/MS. Include covariates like baseline weight and parity to control variability .
  • Statistical Design : Use repeated-measures ANOVA with AUC calculations for longitudinal data. Adjust for confounding factors (e.g., age, diet) .

How to address contradictory findings regarding this compound’s effects on glucose homeostasis?

Advanced Research Focus
Contradictions may arise from differences in:

  • Experimental Models : Cell-based vs. whole-organism studies. For example, in vitro assays may show enhanced glycolysis, while in vivo models report gluconeogenesis suppression due to systemic feedback .
  • Dosage and Timing : Meta-analysis of dose-response curves (e.g., 50–200 mg/kg/day in rodents) can clarify thresholds for therapeutic vs. adverse effects .
  • Methodological Variability : Standardize protocols for sample collection (fasted vs. fed states) and analytical platforms (HPLC vs. MS/MS) to reduce bias .

What methodological approaches are used to assess carnitine transport deficiencies involving this compound?

Q. Advanced Research Focus

  • Modified Intracellular Probe (IVP) Assay : Incubate fibroblasts with varying exogenous carnitine concentrations. Measure intracellular and extracellular acylcarnitine levels via LC-MS/MS to diagnose transport defects (e.g., primary carnitine deficiency) .
  • Kinetic Analysis : Calculate Vmax and Km for carnitine palmitoyltransferase (CPT) activity in mitochondrial isolates. Compare wild-type vs. mutant models .

How to analyze gene expression changes linked to this compound supplementation?

Q. Advanced Research Focus

  • Transcriptomic Profiling : Use RNA-seq or microarrays on tissues (e.g., liver, muscle). Focus on pathways like fatty acid oxidation (PPARα targets) and insulin signaling (IRS1, AKT) .
  • Clustering Analysis : Apply hierarchical clustering to identify co-regulated genes. Validate findings with qPCR for key targets (e.g., CPT1A, SLC25A20) .
  • Functional Enrichment : Tools like DAVID or GSEA can link differentially expressed genes to metabolic processes (e.g., GO:0006635 for fatty acid β-oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.